4-[3,5-Bis(phenylmethoxy)phenyl]-2,4-dioxobutanoic acid
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Overview
Description
L-708,906 is a compound known for its potent inhibitory activity against the human immunodeficiency virus type 1 integrase enzyme. This enzyme is crucial for the integration of viral DNA into the host cell genome, a key step in the replication cycle of the virus.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-708,906 involves the preparation of 4-(3,5-dibenzyloxyphenyl)-2-hydroxy-4-oxobut-2-enoic acid. The synthetic route typically includes the following steps:
Preparation of the starting material: The synthesis begins with the preparation of 3,5-dibenzyloxybenzaldehyde.
Formation of the diketo acid: The aldehyde is then subjected to a series of reactions, including aldol condensation and subsequent oxidation, to form the diketo acid structure.
Industrial Production Methods
While specific industrial production methods for L-708,906 are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
L-708,906 primarily undergoes reactions typical of diketo acids, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the diketo acid to its corresponding alcohols.
Substitution: The aromatic ring in L-708,906 can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of L-708,906, as well as substituted aromatic compounds .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the inhibition of integrase enzymes.
Biology: The compound is used in research to understand the mechanisms of viral integration and replication.
Medicine: L-708,906 is a lead compound in the development of new antiretroviral drugs targeting the integrase enzyme.
Mechanism of Action
L-708,906 exerts its effects by binding to the active site of the human immunodeficiency virus type 1 integrase enzyme. This binding prevents the enzyme from catalyzing the integration of viral DNA into the host genome. The compound specifically targets the strand transfer step of the integration process, which is crucial for the successful replication of the virus .
Comparison with Similar Compounds
L-708,906 is often compared with other diketo acid-based integrase inhibitors, such as:
L-731,988: Another potent integrase inhibitor with a similar mechanism of action but different structural features.
5CITEP: A compound that also inhibits integrase but shows different selectivity and potency profiles.
Raltegravir: A clinically approved integrase inhibitor that has been developed from the same class of compounds.
L-708,906 is unique in its specific inhibition of the strand transfer step and its potent antiviral activity at low micromolar concentrations, making it a valuable lead compound in the development of new antiretroviral therapies .
Properties
Molecular Formula |
C24H20O6 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
4-[3,5-bis(phenylmethoxy)phenyl]-2,4-dioxobutanoic acid |
InChI |
InChI=1S/C24H20O6/c25-22(14-23(26)24(27)28)19-11-20(29-15-17-7-3-1-4-8-17)13-21(12-19)30-16-18-9-5-2-6-10-18/h1-13H,14-16H2,(H,27,28) |
InChI Key |
SLRLQBRWUMWEOZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)CC(=O)C(=O)O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)CC(=O)C(=O)O)OCC3=CC=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L-708906; L 708906; L708906; ARRY142886; ARRY-142886; ARRY 142886; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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